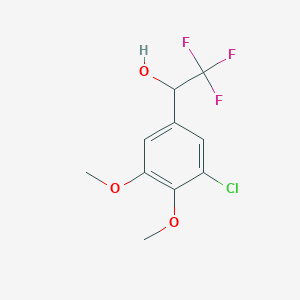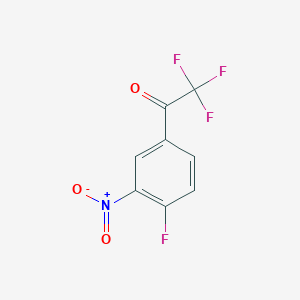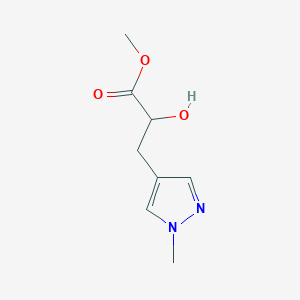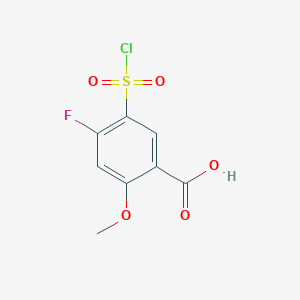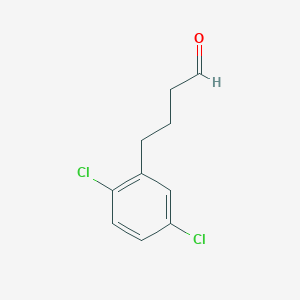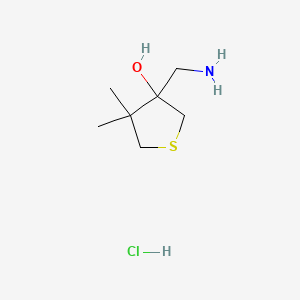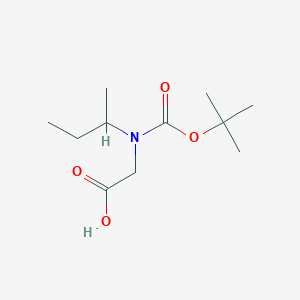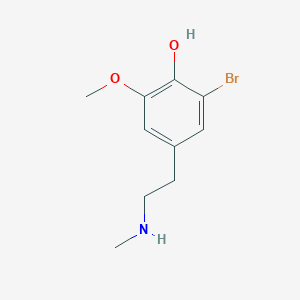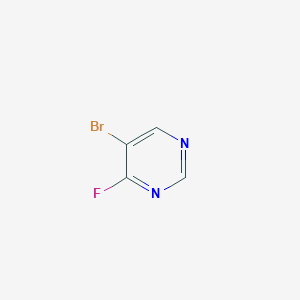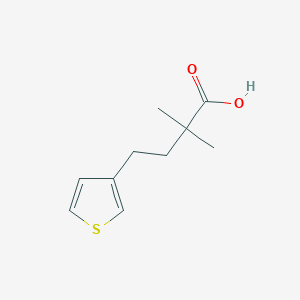
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It features a butanoic acid backbone with a thiophene ring attached at the 3-position and two methyl groups at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Attachment of the Butanoic Acid Backbone: The thiophene ring is then functionalized to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 2,2-Dimethyl-4-(thiophen-3-yl)butanol
Substitution: Halogenated or nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylbutanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
4-(2-Thienyl)butyric acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.
Uniqueness
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid stands out due to the presence of both the thiophene ring and the dimethyl substitution.
Propiedades
Fórmula molecular |
C10H14O2S |
|---|---|
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-10(2,9(11)12)5-3-8-4-6-13-7-8/h4,6-7H,3,5H2,1-2H3,(H,11,12) |
Clave InChI |
FMJQDXXNTJHPSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CSC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


